(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
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Overview
Description
(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core and a pyridin-4-ylmethylamino group. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyridin-4-ylmethylamino group: This step often involves nucleophilic substitution reactions where a pyridin-4-ylmethylamine is introduced to the pyrrolidin-2-one core.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled to maximize yield.
Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridin-4-ylmethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one: Similar structure but with a pyridin-3-yl group.
(5R)-5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one: Similar structure but with a pyridin-2-yl group.
Uniqueness
The uniqueness of (5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-4-ylmethylamino group and the dihydrochloride form can enhance its solubility, stability, and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5R)-5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQXXPNPFPIIR-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1CNCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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